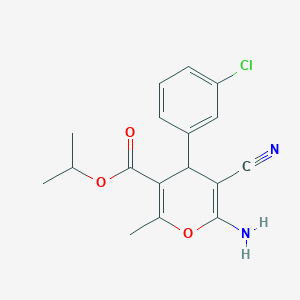![molecular formula C23H28ClNO5S B6115380 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the family of sulfonamide compounds that have been used as drugs, herbicides, and pesticides.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In agriculture, it has been studied for its herbicidal and pesticidal activities. In biotechnology, it has been researched for its potential use as a fluorescent probe for detecting biological molecules.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate has anti-inflammatory, analgesic, and anticancer effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activity of cyclooxygenase-2, an enzyme involved in the biosynthesis of prostaglandins. In addition, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate in lab experiments is its potent anti-inflammatory, analgesic, and anticancer effects. It can be used as a tool to investigate the role of inflammation and pain in various diseases and to study the mechanisms of cancer cell growth and metastasis. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could complicate the interpretation of experimental results.
Orientations Futures
Future research on 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate could focus on several areas. One area of interest is the development of new synthetic routes to improve the yield and purity of the compound. Another area is the investigation of its potential applications in other fields such as materials science and environmental science. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets. Finally, future research could focus on the development of new derivatives of this compound with improved properties and activities.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate involves the reaction between 4-chlorobenzoyl chloride and diisobutylamine in the presence of a base such as triethylamine. This reaction produces 4-(diisobutylamino)sulfonyl)benzoic acid chloride, which is then reacted with ethyl 4-hydroxybenzoate in the presence of a base to yield the final product.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-[bis(2-methylpropyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO5S/c1-16(2)13-25(14-17(3)4)31(28,29)21-11-7-19(8-12-21)23(27)30-15-22(26)18-5-9-20(24)10-6-18/h5-12,16-17H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXQILFGAYEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
